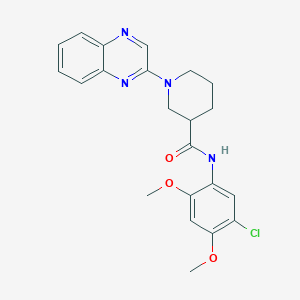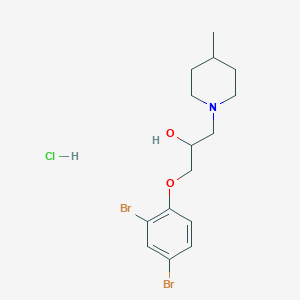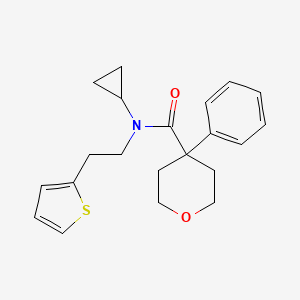
N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide, also known as XE991, is a potent blocker of the KCNQ family of potassium channels. These channels are important in regulating the excitability of neurons and are involved in a variety of physiological processes, including the control of heart rate, insulin secretion, and the perception of pain.
作用机制
N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide blocks the activity of KCNQ channels by binding to a specific site on the channel protein. This prevents the channel from opening in response to changes in membrane potential, leading to a decrease in the excitability of neurons.
Biochemical and Physiological Effects
The blockade of KCNQ channels by N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide leads to a variety of biochemical and physiological effects. For example, N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide has been shown to reduce the release of insulin from pancreatic beta cells, suggesting that KCNQ channels play a role in regulating insulin secretion. N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide has also been shown to reduce the perception of pain in animal models, suggesting that KCNQ channels may be involved in the processing of pain signals.
实验室实验的优点和局限性
N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide is a potent and selective blocker of KCNQ channels, making it a valuable tool for investigating the role of these channels in various physiological processes. However, N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide has been shown to have off-target effects on other ion channels, which may complicate the interpretation of experimental results.
未来方向
There are many potential future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide and KCNQ channels. One area of interest is the role of these channels in the regulation of heart rate and blood pressure, which could have implications for the treatment of cardiovascular disease. Another area of interest is the role of KCNQ channels in the regulation of neuronal excitability, which could have implications for the treatment of neurological disorders such as epilepsy and neuropathic pain. Additionally, further research is needed to fully understand the off-target effects of N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide and to develop more selective blockers of KCNQ channels.
合成方法
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide involves several steps, starting with the reaction of 5-chloro-2,4-dimethoxyaniline with 2-bromoacetophenone to form the intermediate 5-chloro-2,4-dimethoxyphenyl)-1-phenylethanone. This intermediate is then reacted with 2-aminobenzophenone to form the final product, N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide.
科学研究应用
N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide has been extensively studied in the field of neuroscience, where it has been used as a tool to investigate the role of KCNQ channels in various physiological processes. For example, N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide has been used to study the role of KCNQ channels in regulating the firing of neurons in the hippocampus, a brain region involved in learning and memory.
属性
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c1-29-19-11-20(30-2)18(10-15(19)23)26-22(28)14-6-5-9-27(13-14)21-12-24-16-7-3-4-8-17(16)25-21/h3-4,7-8,10-12,14H,5-6,9,13H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYRDOVIBXUUTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2591136.png)




![N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide](/img/structure/B2591147.png)


![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2-nitrobenzamide](/img/structure/B2591152.png)
![tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2591153.png)
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole](/img/structure/B2591155.png)
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2591157.png)
